2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide
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Overview
Description
2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzamide group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions in ethanol.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where 2-aminopyridine reacts with the thiazole derivative.
Formation of the Benzamide Group: The final step involves the acylation of the thiazole-pyridine intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control would be essential to maintain the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular pathways such as DNA replication, protein synthesis, and cell signaling, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide: Known for its broad-spectrum biological activities.
4-(Pyridin-4-yl)thiazol-2-amine: Another thiazole derivative with significant antimicrobial properties.
2-Aminothiazole: A simpler thiazole derivative used as a starting material for various synthetic applications.
Properties
IUPAC Name |
2-[[2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c18-16(24)12-5-1-2-6-13(12)21-15(23)9-11-10-25-17(20-11)22-14-7-3-4-8-19-14/h1-8,10H,9H2,(H2,18,24)(H,21,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFFPPJYBLBCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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